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Compound of Interest

Compound Name: B 220

Cat. No.: B054107 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of B220 (CD45R) expression in various B cell

knockout mouse models. B220 is a widely used marker for identifying and isolating B

lymphocytes in mice. However, its expression can be altered in genetically modified models,

impacting the characterization of B cell populations. This document summarizes key findings,

presents quantitative data where available, details relevant experimental protocols, and

visualizes the underlying molecular pathways.

Data Presentation: B220 Expression in B Cell
Knockout Models
The following table summarizes the reported effects on B220-expressing B cell populations in

several key knockout mouse models compared to wild-type controls. The impact on different B

cell developmental stages in the bone marrow and peripheral lymphoid organs is noted.
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Knockout
Model

Gene Function

Effect on B
Cell
Development
Stage

B220
Expression
Analysis

Reference

CD19 knockout

(CD19⁻/⁻)

Co-receptor for B

cell receptor

(BCR) signaling

Normal numbers

of pro-B, pre-B,

immature, and

mature B cells in

the bone marrow,

but reduced

numbers of

peripheral B-1

cells.

B220 expression

levels are

reported to be

normal on bone

marrow B cell

precursors.

However, some

studies have

identified a

B220⁻/CD19⁻

population of

memory B cells

in the periphery.

[1][2]

μMT (IgM

membrane exon

knockout)

Essential for

surface IgM

expression and

BCR formation

Complete block

at the pre-B cell

stage; absence

of mature B cells.

Pro-B and pre-B

cells that develop

are B220

positive.

However, there is

a notable

population of

B220⁺CD19⁻

cells in the bone

marrow that are

not of the B cell

lineage.

[3]

Pax5 knockout

(Pax5⁻/⁻)

Master regulator

of B cell identity

and commitment

Complete block

at the early pro-B

cell stage.

Pro-B cells are

arrested before

significant B220

upregulation in

some contexts. A

population of

CD19⁺B220⁻

[4][5][6][7]
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cells can

emerge, and

conditional loss

of Pax5 in

mature B cells

can lead to the

loss of B220

expression as

they trans-

differentiate.

EBF1 knockout

(EBF1⁻/⁻)

Early B cell

transcription

factor

Severe block at

the pre-pro-B to

pro-B cell

transition.

The few

developing B

lineage cells

show

significantly

reduced or

absent B220

expression, as

EBF1 is critical

for activating the

B cell-specific

gene program.

CD81 knockout

(CD81⁻/⁻)

Part of the CD19

co-receptor

complex

Normal numbers

of B cell

developmental

stages in the

bone marrow.

B220 expression

is normal on all

bone marrow B

cell populations

(pro-B, pre-B,

immature, and

mature B cells).

[1]

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of B220 expression. Below are

standard protocols for flow cytometry and immunohistochemistry based on published studies.
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Flow Cytometry Analysis of Mouse Splenocytes and
Bone Marrow
This protocol outlines the steps for preparing single-cell suspensions and staining for B cell

markers, including B220.

1. Sample Preparation:

Spleen: Mechanically dissociate the spleen in RPMI-1640 medium. Filter the cell suspension

through a 70 µm cell strainer to remove debris.

Bone Marrow: Flush femurs and tibias with RPMI-1640 medium using a 25-gauge needle

and syringe. Create a single-cell suspension by gentle pipetting.

Red Blood Cell Lysis: Resuspend the cell pellet in ACK lysis buffer (Ammonium-Chloride-

Potassium) and incubate for 5 minutes at room temperature. Quench the lysis by adding an

excess of complete RPMI-1640 medium.

Cell Counting and Viability: Count the cells using a hemocytometer or an automated cell

counter. Assess viability using Trypan Blue exclusion.

2. Antibody Staining:

Resuspend 1-2 x 10⁶ cells in 100 µL of FACS buffer (PBS with 2% FBS and 0.05% sodium

azide).

Block Fc receptors by adding anti-mouse CD16/CD32 antibody (Fc block) and incubate for

10 minutes on ice.

Add a cocktail of fluorochrome-conjugated primary antibodies (e.g., anti-B220, anti-CD19,

anti-IgM, anti-IgD, anti-CD43). A typical staining panel for bone marrow B cell development is

provided below.

Incubate for 30 minutes on ice in the dark.

Wash the cells twice with 1 mL of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C

between washes.
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Resuspend the final cell pellet in 300-500 µL of FACS buffer for analysis.

3. Flow Cytometry Gating Strategy:

Acquire data on a flow cytometer.

Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC) properties.

Exclude doublets using FSC-A versus FSC-H.

Identify total B lineage cells by gating on B220⁺ and/or CD19⁺ populations.

Further delineate B cell developmental stages in the bone marrow using IgM and CD43

expression on B220⁺CD19⁺ cells.[8]

Immunohistochemistry for B220 in Lymphoid Tissue
This protocol describes the staining of B220 in frozen tissue sections.

1. Tissue Preparation:

Embed fresh lymphoid tissue (e.g., spleen, lymph node) in Optimal Cutting Temperature

(OCT) compound and freeze in isopentane cooled with liquid nitrogen.

Cut 5-7 µm sections using a cryostat and mount on charged slides.

Air dry the sections for 30 minutes and fix in cold acetone for 10 minutes.

2. Staining Procedure:

Rehydrate sections in PBS for 5 minutes.

Block endogenous peroxidase activity with 0.3% H₂O₂ in PBS for 10 minutes (if using HRP-

conjugated secondary antibodies).

Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum and 1%

BSA) for 1 hour at room temperature.
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Incubate with a primary antibody against B220 (e.g., rat anti-mouse B220/CD45R) overnight

at 4°C.

Wash sections three times with PBS.

Incubate with a biotinylated secondary antibody (e.g., goat anti-rat IgG) for 1 hour at room

temperature.

Wash sections three times with PBS.

Incubate with streptavidin-HRP conjugate for 30 minutes.

Develop the signal with a suitable chromogen substrate (e.g., DAB).

Counterstain with hematoxylin, dehydrate, and mount.

Mandatory Visualizations
Experimental Workflow: Flow Cytometry Analysis of B
Cell Development
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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